molecular formula C10H8INO B3051878 7-Iodo-8-methoxyquinoline CAS No. 36749-00-5

7-Iodo-8-methoxyquinoline

Cat. No.: B3051878
CAS No.: 36749-00-5
M. Wt: 285.08 g/mol
InChI Key: USJSYSVZUXDYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-8-methoxyquinoline is a compound with the formula C10H8INO . It’s a compound used for research purposes .


Synthesis Analysis

The synthesis of this compound and its analogues has been a subject of interest in recent years . Various synthesis protocols have been reported, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions . For example, a two-step synthesis method has been used to prepare 5-chloro-7-amino-8-methoxyquinoline derivatives from clioquinol, involving methylation to 5-chloro-7-iodo-8-methoxyquinoline and a palladium-catalyzed cross-coupling reaction for amination at position 7 .

Scientific Research Applications

1. Antimicrobial and Antifungal Properties

7-Iodo-8-methoxyquinoline, as part of the 8-hydroxyquinoline derivatives, has been explored for its antimicrobial and antifungal applications. For instance, clioquinol, a derivative of 8-hydroxyquinoline, has shown efficacy as an oral antiparasitic agent and in topical formulations for antifungal treatment. Studies have evaluated the toxicity, anti-Candida, and antidermatophyte activity of clioquinol and other derivatives, demonstrating their potential in antifungal drug design (Pippi et al., 2017).

2. Metal Ion Chelation and Detection

This compound has been characterized for its ability to bind and detect specific metal ions. For instance, research on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 indicates selective responses to Cd2+ ions, highlighting its utility in measuring cadmium concentrations in waste streams and food products (Prodi et al., 2001).

3. Neurotoxicity and Neurodegenerative Diseases

The compound has been investigated for its neurotoxic effects and potential applications in treating neurodegenerative diseases. Clioquinol, a related compound, was initially used as an anti-parasitic agent but was withdrawn due to reports of neurotoxicity. However, recent studies have shown its potential in treating malignancies and Alzheimer's disease, owing to its ability to bind copper and dissolve beta-amyloid plaques (Mao & Schimmer, 2008).

4. Analytical Chemistry Applications

This compound and its derivatives have applications in analytical chemistry. A spectrophotometric method has been proposed for determining various iodinated derivatives of 8-hydroxyquinoline, including clioquinol, in pharmaceutical preparations (Belal, 1984).

5. Cancer Research

Research has explored the use of 8-hydroxyquinoline derivatives, including this compound, in cancer therapy. For example, clioquinol has shown preclinical efficacy in cancer treatment due to its proteasome inhibitory function (Mao & Schimmer, 2008).

Future Directions

Quinoline and its derivatives, including 7-Iodo-8-methoxyquinoline, have potential for various applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and drug discovery . Future research may focus on further exploring the synthesis methods, biological activities, and potential applications of these compounds .

Properties

IUPAC Name

7-iodo-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJSYSVZUXDYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1N=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569749
Record name 7-Iodo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36749-00-5
Record name 7-Iodo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Iodo-8-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
7-Iodo-8-methoxyquinoline
Reactant of Route 3
7-Iodo-8-methoxyquinoline
Reactant of Route 4
Reactant of Route 4
7-Iodo-8-methoxyquinoline
Reactant of Route 5
Reactant of Route 5
7-Iodo-8-methoxyquinoline
Reactant of Route 6
Reactant of Route 6
7-Iodo-8-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.